REACTION_CXSMILES
|
[CH3:1][OH:2].[CH3:3][O:4][C:5](=[O:8])[CH:6]=[CH2:7].[Br-:9].[K+]>O>[Br:9][CH:6]([CH2:7][O:2][CH3:1])[C:5]([O:4][CH3:3])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C=C)=O
|
Name
|
mercuric acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercuric acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
The heavy white oil which separated
|
Type
|
EXTRACTION
|
Details
|
was extracted with 20 ml
|
Type
|
EXTRACTION
|
Details
|
of chloroform and the aqueous layer extracted with two further 50 ml
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with four 60 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of distilled water, dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
maintained at 50° to 57°C whilst 56.3 g
|
Type
|
ADDITION
|
Details
|
of bromine was added
|
Type
|
CUSTOM
|
Details
|
at such a rate as to keep up with its consumption
|
Type
|
CUSTOM
|
Details
|
When all the bromine had been consumed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture as cooled for 15 mins
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
in an ice-bath and the precipitated mercuric bromide was removed by filtration
|
Type
|
WASH
|
Details
|
washed carefully with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |